molecular formula C11H16BFN2O3 B1408096 (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid CAS No. 1704082-18-7

(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid

Cat. No. B1408096
CAS RN: 1704082-18-7
M. Wt: 254.07 g/mol
InChI Key: KDKFHMPSXMAELD-UHFFFAOYSA-N
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Description

“(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H17BN2O3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group that contains a dimethylaminoethyl moiety .


Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds. The reaction involves the transmetalation of a boron atom from the boronic acid to a palladium complex .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 236.08 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Electrochemical Biosensors

The boronic acid moiety, as seen in compounds like (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid, is key in constructing electrochemical biosensors. These biosensors leverage the binding properties of boronic acids to detect various substances, including sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. Specifically, boronic acid-based sensors are noted for their non-enzymatic approach to glucose sensing, making them vital in diabetes management and monitoring blood glucose levels over time (Wang et al., 2014).

Drug Discovery and Development

Boronic acids, including derivatives of this compound, have been increasingly incorporated into drug discovery endeavors. These compounds are recognized for their potential to enhance drug potency and improve pharmacokinetic profiles. The unique properties of boronic acids have led to their inclusion in various medicinal compounds and the development of boronic acid-based drugs (Plescia & Moitessier, 2020).

Medical Diagnostics and Treatment

Fluorophores based on boronic acids, such as this compound, are increasingly used in medical diagnostics and treatment. These compounds are utilized for bioimaging, labeling biomolecules, and constructing multifunctional drug carriers, especially in cancer treatment. The integration of boronic acid-based fluorophores into drug carriers allows for real-time imaging of drug delivery processes, enhancing therapeutic effectiveness and providing vital diagnostic information (Marfin et al., 2017).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

[3-[2-(dimethylamino)ethylcarbamoyl]-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O3/c1-15(2)4-3-14-11(16)8-5-9(12(17)18)7-10(13)6-8/h5-7,17-18H,3-4H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKFHMPSXMAELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NCCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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